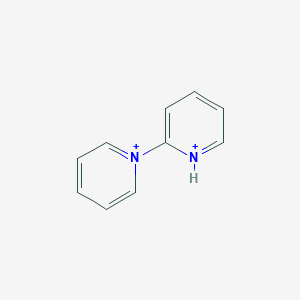

1,2'-Bipyridin-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

83960-89-8 |

|---|---|

Molecular Formula |

C10H10N2+2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-pyridin-1-ium-2-ylpyridin-1-ium |

InChI |

InChI=1S/C10H9N2/c1-4-8-12(9-5-1)10-6-2-3-7-11-10/h1-9H/q+1/p+1 |

InChI Key |

KMSFGOSNSYQVGL-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=CC=[NH+]2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,2 Bipyridin 1 Ium Systems

Direct N-Alkylation and Quaternization Approaches

The most direct route to 1,2'-bipyridin-1-ium salts involves the N-alkylation or quaternization of the 1,2'-bipyridine scaffold. This process introduces a positive charge on one of the nitrogen atoms, significantly altering the electronic properties of the molecule. The choice of alkylating agent and reaction conditions can be tuned to achieve desired substituents on the nitrogen atom.

A common strategy for the synthesis of bipyridinium salts is the direct N-alkylation of the corresponding bipyridine. nih.gov This can be achieved using various alkylating agents, such as alkyl halides or sulfates. For instance, the reaction of 2,2'-bipyridine (B1663995) with 1,3-propanesultone in N,N-dimethylformamide (DMF) at elevated temperatures can yield N-quaternized products. nih.gov Depending on the stoichiometry of the reactants, either mono- or di-quaternized species can be obtained. nih.gov The use of solvents is not always necessary, especially if the starting pyridine (B92270) derivative is a liquid; however, solvents like alcohols, glycols, or water can facilitate the reaction. google.com Reaction temperatures typically range from 25 to 150°C, with reaction times varying from 30 minutes to several hours. google.com

Microwave-assisted synthesis has also been employed to improve reaction efficiency, offering shorter reaction times and higher yields compared to conventional heating methods. While direct N-alkylation is a straightforward method, it can sometimes lead to mixtures of products, particularly with unsymmetrical bipyridines, and may require subsequent purification steps.

| Reactants | Alkylating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 2,2'-Bipyridine | 1,3-Propanesultone | DMF | 120 | - | Mono- or di-quaternized bipyridinium | 10-75 |

| Pyridine | Alkyl Halide | Water and/or Aliphatic Alcohols | Room Temp. to Boiling | 2-15 h | N-alkyl pyridinium (B92312) salt | >99.6 (purity) |

| Pyridine | Acrylamide | Water, Alcohols, Glycols | 30-60 | 1-5 h | Quaternized Pyridine | - |

Synthesis of Polyfunctionalized this compound Chlorides

A method has been developed for the preparation of polyfunctionalized 6′-amino-4′-aryl-3′,5′-dicyano-[1,2′-bipyridine]-1-ium chlorides. This approach utilizes simple and readily available precursors, namely malononitrile (B47326) and various aldehydes, to construct a highly functionalized bipyridinium core. This one-pot, three-component process offers an efficient route to complex bipyridinium salts with multiple reactive sites for further derivatization.

The synthesis proceeds through a series of condensation and cyclization reactions. Initially, the reaction of an aldehyde, malononitrile, and cyanothioacetamide in the presence of a base like triethylamine (B128534) leads to the formation of a substituted pyridine ring. This intermediate can then be further reacted to yield the desired polyfunctionalized this compound chloride. The presence of amino and dicyano groups on the pyridyl ring provides opportunities for a wide range of subsequent chemical transformations, making these compounds valuable building blocks for more complex molecular architectures.

Strategies for Constructing Conjugated Bipyridinium Oligomers and Polymers

The construction of conjugated oligomers and polymers containing bipyridinium units is a key area of research, as these materials can exhibit interesting electronic and optical properties. Various synthetic strategies have been developed to link bipyridinium monomers into extended π-conjugated systems.

Zincke Reaction Protocols

The Zincke reaction is a classical method for the synthesis of pyridinium salts. wikipedia.org It involves the reaction of a pyridine with 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, which can then react with a primary amine to yield a new pyridinium salt. wikipedia.org This reaction has been effectively utilized to produce conjugated oligomers of 4,4'-bipyridinium. rsc.orgnih.govrsc.org

The process typically involves the cyclocondensation reaction between electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts (Zincke salts). rsc.orgnih.govrsc.org This method has been successful in creating oligomers with up to twelve aromatic or heterocyclic residues. rsc.orgnih.gov The resulting conjugated oligomers often exhibit discrete, multiple redox processes and significant changes in their electronic absorption spectra upon reduction. rsc.orgnih.gov While much of the reported work focuses on 4,4'-bipyridinium systems, the fundamental principles of the Zincke reaction are applicable to the synthesis of conjugated 1,2'-bipyridinium oligomers by employing appropriately designed precursors.

| Reactants | Reaction Type | Key Features | Resulting Structure |

| Rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts | Cyclocondensation | Efficient access to N-substituted pyridinium residues | Conjugated oligomers with up to twelve aromatic/heterocyclic units |

Other Cross-Coupling Methods in Homogeneous Catalytic Systems

Modern cross-coupling reactions catalyzed by transition metals are powerful tools for the formation of carbon-carbon bonds and have been extensively used in the synthesis of bipyridine derivatives, which can then be quaternized to form bipyridinium systems. mdpi.com These methods offer a high degree of control over the final structure of the resulting oligomers and polymers.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org This method is widely used for creating biaryl linkages and is applicable to the synthesis of bipyridine-containing polymers. mdpi.com However, the synthesis of 2,2'-bipyridine compounds via Suzuki coupling was initially challenging due to the difficulty in preparing stable 2-pyridylboron precursors. orgsyn.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It is a powerful tool for preparing bipyridines due to its high yields, mild reaction conditions, and tolerance to various functional groups. orgsyn.org This method has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.org It is a versatile C-C bond-forming reaction with few limitations on the nature of the organic groups. organic-chemistry.org Stille-type cross-coupling procedures have been utilized to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines in high yields. acs.org A significant drawback of this method is the toxicity of the organotin reagents. mdpi.com

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst | Key Advantages/Disadvantages |

| Suzuki | Organoboron compound | Aryl/Vinyl Halide/Triflate | Palladium complex | Low toxicity of boron reagents; challenges with 2-pyridylboron precursors. |

| Negishi | Organozinc compound | Aryl/Vinyl Halide/Triflate | Nickel or Palladium complex | High yields, mild conditions, good functional group tolerance. |

| Stille | Organotin compound | Aryl/Vinyl Halide/Triflate | Palladium complex | Versatile, but organotin reagents are toxic. |

Heterogeneous Catalytic System Approaches

The use of heterogeneous catalysts in the synthesis of bipyridines and their subsequent polymerization offers several advantages over homogeneous systems, including easier product purification and catalyst recyclability. mdpi.com These systems are particularly attractive for large-scale industrial production.

Nickel or palladium supported on materials like alumina-silica (Al₂O₃–SiO₂) or carbon (Pd/C) have been used to catalyze cross-coupling reactions for the synthesis of 2,2'-bipyridines. mdpi.comrsc.org For instance, Negishi coupling between 2-pyridyl zinc bromide and 2-bromopyridine (B144113) derivatives can be facilitated by Ni/Al₂O₃–SiO₂ or Pd/Al₂O₃. mdpi.com The application of microwave irradiation can significantly enhance the reaction rates in these heterogeneous systems. mdpi.com

The development of conjugated microporous polymers (CMPs) as supports for catalytic species is another promising area. nih.gov These materials combine permanent microporosity with a π-conjugated skeleton, providing a stable and active environment for catalysis. nih.gov By incorporating catalytic moieties directly into the CMP framework, highly efficient and recyclable heterogeneous catalysts for the synthesis of conjugated polymers can be designed. nih.gov

Ionothermal Trimerization for Covalent Organic Frameworks

Ionothermal synthesis is a method that utilizes ionic liquids or molten salts as both the solvent and template for the synthesis of crystalline materials, such as covalent organic frameworks (COFs). rsc.org This approach is particularly useful for the synthesis of highly stable, porous frameworks from nitrile-containing precursors through trimerization reactions. rsc.org

The synthesis of covalent triazine frameworks (CTFs) can be achieved through the trimerization of nitrile monomers under ionothermal conditions, typically using molten zinc chloride (ZnCl₂). rsc.org This process can be facilitated by a two-step method where an amorphous polymer network is first prepared from the nitrile monomers using a strong Brønsted acid. This amorphous polymer is then converted into a crystalline, porous CTF in molten ZnCl₂. rsc.org This approach avoids the early evaporation of small organic monomers at the high temperatures required for the ionothermal process, making the synthesis safer and more scalable. rsc.org This methodology can be extended to the synthesis of bipyridinium-based COFs by using bipyridine units functionalized with nitrile groups as the monomers.

| Synthetic Approach | Precursors | Reaction Conditions | Key Features | Resulting Material |

| Ionothermal Synthesis | Nitrile-functionalized monomers | Molten salt (e.g., ZnCl₂) | Solvent-free, high temperature, template-directed | Covalent Organic Frameworks (COFs) |

| Two-Step Ionothermal Synthesis | Nitrile monomers, strong Brønsted acid | 1. Acid-catalyzed polymerization 2. Molten ZnCl₂ | Avoids monomer evaporation, safer, scalable | Porous Covalent Triazine Frameworks (CTFs) |

Design of N-Substituted Hydro-Derivatives for Specific Reactivity

The design of N-substituted hydro-derivatives of this compound, such as 1,2- and 1,4-dihydropyridines, is a key strategy for modulating their reactivity. The introduction of an N-substituent and the partial saturation of one of the pyridine rings transform the aromatic pyridinium cation into a highly reactive enamine-like system. The nature of the N-substituent plays a crucial role in the stability and subsequent reactivity of these hydro-derivatives.

The synthesis of these hydro-derivatives often begins with the reduction of the corresponding N-substituted this compound salt. A straightforward method involves the dearomatization of N-activated pyridinium salts using mild reducing agents like amine boranes. This approach allows for the selective formation of either 1,2- or 1,4-dihydropyridine (B1200194) isomers in high yields. nih.gov For instance, N-substituted pyridiniums can be selectively reduced to their corresponding dihydropyridines, which are valuable building blocks for more complex molecules. d-nb.info

The choice of the N-substituent is critical in designing the desired reactivity. Electron-withdrawing groups on the nitrogen atom, such as acyl or carbomethoxy groups, stabilize the dihydropyridine (B1217469) system, making it easier to handle. These stabilized dihydropyridines can then undergo a variety of reactions. For example, N-carbomethoxy-1,2-dihydropyridine can be synthesized by treating pyridine with sodium borohydride (B1222165) and methyl chloroformate. rsc.org This derivative serves as a precursor for the synthesis of other N-substituted 1,2-dihydropyridines through the formation of a 2-azabicyclo[2.2.0]hex-5-ene intermediate. rsc.org Alkylation or acylation of this intermediate, followed by thermal rearrangement, yields a range of N-substituted 1,2-dihydropyridines. acs.org

The reactivity of these N-substituted dihydropyridines is characteristic of enamines, readily reacting with electrophiles. This reactivity can be harnessed for the synthesis of various substituted piperidines and other complex heterocyclic systems. For example, the dihydropyridine ring can undergo cycloaddition reactions or be subjected to further functionalization, such as nickel-catalyzed enantioselective 1,4-diboration. acs.org The resulting diborated products can then participate in regioselective Suzuki-Miyaura cross-coupling reactions with various electrophiles. acs.org

A rhodium-catalyzed transfer hydrogenation of pyridinium salts provides another route to functionalized piperidines, proceeding through a dihydropyridine intermediate. This "reductive transamination" process highlights how the initial N-substituent can be replaced, allowing for the introduction of different aryl or heteroaryl groups on the final piperidine (B6355638) product. bohrium.com

The table below summarizes the synthesis of various N-substituted dihydropyridines and their subsequent applications, demonstrating the designed reactivity.

| N-Substituent | Dihydropyridine Isomer | Synthetic Method | Subsequent Reaction/Application | Reference |

| Carbomethoxy | 1,2-Dihydropyridine | Reduction with NaBH4 and methyl chloroformate | Precursor for other N-substituted derivatives | rsc.org |

| Various Alkyl/Acyl | 1,2-Dihydropyridine | Alkylation/acylation of 2-azabicyclo[2.2.0]hex-5-ene followed by thermal rearrangement | Synthesis of complex heterocycles | acs.org |

| Benzoyl | 1,2-Dihydropyridine | Reductive dearomatization of the corresponding pyridinium salt | Nickel-catalyzed enantioselective 1,4-diboration | acs.org |

| Aryl/Heteroaryl | Dihydropyridine intermediate | Rhodium-catalyzed transfer hydrogenation of pyridinium salts | Reductive transamination to N-(hetero)aryl piperidines | bohrium.com |

This table is interactive and allows for sorting and filtering of the data.

Stereoselective Synthesis Approaches for this compound Architectures

The development of stereoselective methods to synthesize chiral this compound architectures is crucial for their application in asymmetric catalysis and as chiral ligands. Chirality in these systems can be introduced in several ways: through an axially chiral bipyridine backbone, by incorporating a chiral substituent, or by the stereoselective functionalization of a pro-chiral pyridinium ring to create chiral hydro-derivatives.

One of the most elegant approaches to chiral bipyridines is the synthesis of atropisomeric, or axially chiral, compounds. These molecules possess a chiral axis due to restricted rotation around the C-C bond connecting the two pyridine rings. A series of axially chiral 5,5'-substituted 2,2'-bipyridine ligands have been synthesized and successfully applied in palladium-catalyzed asymmetric reactions, achieving excellent enantioselectivities. rsc.org The synthetic strategy for these ligands often involves the coupling of two chiral pyridine precursors or the resolution of a racemic bipyridine.

Another strategy involves the de novo construction of a chiral bipyridine from precursors in the chiral pool. This has been demonstrated in the synthesis of bipyridine derivatives incorporating terpene moieties, leading to ligands with central chirality.

More recently, the focus has shifted towards the catalytic asymmetric functionalization of pyridinium salts to generate enantioenriched dihydropyridines. This approach is particularly attractive as it starts from readily available achiral pyridines. For example, a copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents has been developed to produce chiral 1,4-dihydropyridines with high regio- and enantioselectivity. nih.govresearchgate.net Similarly, N-heterocyclic carbene (NHC) catalysis has been employed for the asymmetric β-pyridylation of enals, affording enantioenriched products with high C4-selectivity. d-nb.info

Furthermore, a nickel-catalyzed enantioselective arylation of pyridinium ions, formed in situ from pyridine and a chloroformate, provides access to enantioenriched 2-aryl-1,2-dihydropyridines. These chiral dihydropyridines are versatile building blocks that can be converted into a variety of chiral piperidine derivatives. Visible light-activated charge-transfer complexes have also been utilized in a chiral amine-catalyzed enantioselective α-alkylation of aldehydes with pyridinium salts derived from amino acids. acs.org

The table below presents a selection of stereoselective synthetic methods for chiral bipyridine and dihydropyridine derivatives.

| Method | Type of Chirality | Catalyst/Reagent | Product | Enantioselectivity (ee) | Reference |

| Palladium-catalyzed oxidative annulation | Axial | Axially chiral 5,5'-substituted 2,2'-bipyridine ligand | Chiral benzocyclobutenes | Excellent | rsc.org |

| Copper-catalyzed dearomatization | Central | Chiral copper catalyst and Grignard reagents | Chiral 1,4-dihydropyridines | High | nih.govresearchgate.net |

| NHC-catalyzed β-pyridylation | Central | Chiral N-heterocyclic carbene | Enantioenriched β-pyridyl carbonyl compounds | Excellent | d-nb.info |

| Nickel-catalyzed arylation | Central | Ni(0) with a chiral phosphoramidite (B1245037) ligand | Enantioenriched 2-aryl-1,2-dihydropyridines | High | |

| Photochemical α-alkylation | Central | Chiral amine catalyst | Enantioenriched α-alkylated aldehydes | High | acs.org |

This table is interactive and allows for sorting and filtering of the data.

Advanced Structural Analysis and Conformational Studies of 1,2 Bipyridin 1 Ium

Crystallographic Characterization of 1,2'-Bipyridin-1-ium Salts

For instance, the crystallographic data for 2,2′-Bipyridin-1-ium hemioxalate oxalic acid monohydrate reveals a triclinic crystal system with the space group P-1. researchgate.net In contrast, salts with different counter-ions may exhibit different crystal systems and packing arrangements.

Analysis of Protonation and Oxidation Sites

In the this compound cation, one of the nitrogen atoms is quaternized, bearing a positive charge. The specific site of protonation or oxidation can be definitively identified through crystallographic analysis. In the case of 2,2′-Bipyridin-1-ium hemioxalate oxalic acid monohydrate, one nitrogen atom of the 2,2'-bipyridine (B1663995) is protonated, while the other remains unprotonated. researchgate.net

In more complex systems, such as 2,2′-bipyridin-1′-ium 1-oxide bromide monohydrate, both protonation and oxidation of the nitrogen atoms of the 2,2'-bipyridine can occur at either of the nitrogen positions. researchgate.netnih.gov This leads to structural disorder within the crystal. researchgate.netnih.gov

Conformational Analysis: s-cis Orientation and Coplanarity of Bipyridine Unit

The conformation of the bipyridine unit in this compound salts is a critical aspect of their structural chemistry. The two pyridine (B92270) rings can adopt different orientations relative to each other, described as s-cis or s-trans. The s-cis conformation, where the two nitrogen atoms are on the same side of the C-C single bond, is often enforced by intramolecular interactions.

A notable example is the structure of 2,2′-bipyridin-1′-ium 1-oxide bromide monohydrate, where a short intramolecular N—H⋯O hydrogen bond between the protonated nitrogen and the oxygen atom forces the bipyridine unit into an s-cis conformation. researchgate.netnih.goviucr.org This conformation is stabilized by this internal hydrogen bond. researchgate.net

The degree of coplanarity between the two pyridine rings can vary. In 2,2′-bipyridin-1-ium 1,1,3,3-tetracyano-2-ethoxyprop-2-en-1-ide, the dihedral angle between the ring planes is a mere 2.11 (7)°. iucr.org However, in other structures, the rings can be twisted relative to each other due to steric hindrance or packing effects.

Structural Disorder Phenomena in Cationic Frameworks

Structural disorder is a phenomenon observed in the crystal structures of some this compound salts. This can arise from the statistical occupancy of different atomic positions. In 2,2′-bipyridin-1′-ium 1-oxide bromide monohydrate, disorder is observed because both protonation and oxidation can occur at either of the two nitrogen atoms of the 2,2'-bipyridine moiety. researchgate.netnih.gov This disorder extends to the rest of the cation, with the major component having a refined occupancy of 0.717 (4). researchgate.netnih.gov

Another example is seen in the crystal structure of 2,2′-bipyridin-1-ium 1,1,3,3-tetracyano-2-ethoxyprop-2-en-1-ide, where the ethyl group in the anion is disordered over two sets of atomic sites. iucr.org

Intra- and Intermolecular Interactions in this compound Solid-State Structures

N-H...O Hydrogen Bonding Motifs

N-H...O hydrogen bonds are a prominent feature in the crystal structures of many this compound salts, particularly when the counter-ion contains oxygen atoms. In 2,2′-bipyridin-1-ium hemioxalate oxalic acid monohydrate, the protonated nitrogen atom forms an N—H⋯O hydrogen bond. researchgate.net

In the case of 2,2′-bipyridin-1′-ium 1-oxide bromide monohydrate, an intramolecular N—H⋯O hydrogen bond is crucial for stabilizing the s-cis conformation. researchgate.netiucr.org Furthermore, intermolecular N—H⋯O hydrogen bonds can lead to the formation of dimeric aggregates of the cations. researchgate.netnih.gov These interactions, along with hydrogen bonding to bromide ions and water molecules, create a complex supramolecular arrangement. nih.gov

C-H...X Hydrogen Bonding Interactions (X=N, O, S)

In the crystals of bis(4,4′-bipyridin-1-ium) cis-bis(1,2-dicyano-2-sulfidoethene-1-sulfinato-κ2S,S′)platinate(2−), the cations associate via C—H⋯O hydrogen bonds. iucr.orgnih.gov The cis-geometry of the sulfinate around the platinum atom and the torsion of one of the pyridinium (B92312) rings facilitate multiple hydrogen bonds between the sulfinate oxygen atoms and the pyridinium hydrogen atoms. iucr.orgnih.gov

In other structures, C—H⋯N hydrogen bonds are observed. For example, in 2,2′-bipyridin-1-ium 1,1,3,3-tetracyano-2-ethoxyprop-2-en-1-ide, the ion pairs formed by N—H⋯N hydrogen bonds are further linked by two independent C—H⋯N hydrogen bonds, creating a ribbon-like structure. iucr.org The presence of C-H...S hydrogen bonds has also been recognized as an important stabilizing interaction in various chemical systems. rsc.org

π-π Stacking Interactions and Dimer Aggregates

The cationic nature of the this compound ion is a critical factor in its ability to participate in non-covalent interactions, including π-π stacking. These interactions are fundamental to the formation of stable crystal structures and larger supramolecular assemblies. While detailed crystallographic studies focusing specifically on π-π stacking in simple this compound salts are not extensively documented in the provided literature, analysis of closely related structures provides significant insight into this phenomenon.

For instance, in the crystal structure of 2,2'-Bipyridin-1-ium 1,1,3,3-tetracyano-2-ethoxyprop-2-en-1-ide, a π–π stacking interaction is observed between pairs of inversion-related cations. iucr.org In this arrangement, the plane of the protonated pyridyl ring of one cation and the unprotonated ring of an adjacent cation are nearly parallel, with a dihedral angle of just 2.11 (7)°. iucr.org The geometric parameters characterizing this interaction, such as the ring-centroid separation and the perpendicular distance between the ring planes, are indicative of a significant stabilizing interaction. iucr.org

Table 1: Crystallographic Data for π-π Stacking in a 2,2'-Bipyridin-1-ium Salt

| Parameter | Value | Source |

|---|---|---|

| Compound | 2,2'-Bipyridin-1-ium 1,1,3,3-tetracyano-2-ethoxyprop-2-en-1-ide | iucr.org |

| Dihedral Angle Between Rings | 2.11 (7)° | iucr.org |

| Ring-Centroid Separation | 3.7395 (8) Å | iucr.org |

| Shortest Perpendicular Distance | 3.3413 (5) Å | iucr.org |

Beyond π-π stacking, bipyridinium cations can also form dimeric aggregates through other non-covalent forces. In the case of 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate, neighboring cations assemble into dimeric structures stabilized by N—H···O hydrogen bonds. nih.govresearchgate.netiucr.org This demonstrates that while π-π interactions are a key feature of the aromatic system, other interactions like hydrogen bonding can also drive the formation of aggregates, leading to complex supramolecular architectures. nih.goviucr.org

Spectroscopic Investigations of this compound Conformations and Dynamics

Spectroscopic techniques are indispensable for probing the conformational landscape and dynamic behavior of flexible molecules like this compound in solution. Methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical data on rotational barriers and electronic structures.

Nuclear Magnetic Resonance (NMR) Studies on Conformational Barriers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the conformational dynamics of molecules in solution. copernicus.org For molecules with rotational freedom, such as the bond connecting the two pyridine rings in bipyridinium systems, NMR can be used to determine the energy barriers between different conformers. copernicus.org Techniques like 2D-EXSY (Exchange Spectroscopy) NMR can verify the interconversion of isomers that are in equilibrium. rsc.org

When the rate of interconversion between conformers is slow on the NMR timescale, separate signals can be observed for each species, allowing for the determination of their relative populations. copernicus.org As the temperature is increased, these signals may broaden and coalesce, and through lineshape analysis, the energy barrier to rotation can be quantified. copernicus.org For a model compound, an experimentally determined rotational energy barrier of 19.9 kcal/mol was found using these NMR methods, which was in excellent agreement with computationally derived values. copernicus.org

While specific studies detailing the conformational barriers of this compound were not found, the established NMR methodologies are directly applicable. Such an analysis would involve monitoring the chemical shifts of the pyridyl protons at various temperatures to identify the coalescence point, from which the free energy of activation for the rotation around the C-N bond connecting the rings could be calculated. This would provide fundamental data on the molecule's structural dynamics in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uzh.ch The resulting spectrum provides information about the electronic structure and can be used to identify chromophores, which are the parts of a molecule responsible for its color. uzh.chtanta.edu.eg

In bipyridinium compounds, the primary electronic transitions observed are typically π→π* transitions associated with the conjugated aromatic system. azooptics.com These transitions, which involve promoting an electron from a π bonding orbital to a π* anti-bonding orbital, often occur in the UV region of the spectrum. tanta.edu.egazooptics.com Transitions involving non-bonding electrons (n→π*), for instance on the nitrogen atoms, are also possible and typically occur at longer wavelengths (lower energy) but with lower intensity. uzh.chazooptics.com

Studies on related conjugated 4,4'-bipyridinium oligomers provide insight into the expected spectral features. The monomeric unit exhibits a dominant UV absorption around 300 nm. rsc.org Upon formation of a dimer, a new absorption band appears at approximately 380 nm. rsc.org These systems are also known for their electrochromic behavior, where reduction leads to the formation of radical cations that cause dramatic changes in the UV-Vis spectrum, with new, strong absorption bands appearing in the visible region. rsc.org For a bipyridinium dimer, reduction can lead to the appearance of new bands at 450, 600, and 715 nm. rsc.org The specific wavelengths and intensities of these transitions in this compound would be influenced by factors such as solvent polarity and substitution on the pyridine rings. tanta.edu.eg

Table 2: Representative UV-Vis Absorption Data for Bipyridinium Systems

| Compound System | Absorption λmax (nm) | Transition Type / Species | Source |

|---|---|---|---|

| 4,4'-Bipyridinium Unimer | ~300 | π→π* | rsc.org |

| 4,4'-Bipyridinium Dimer | ~380 | π→π* | rsc.org |

| Reduced Dimer | 450, 600, 715 | Bis(radical cation) | rsc.org |

Supramolecular Architectures and Self Assembly of 1,2 Bipyridin 1 Ium

Design and Construction of Complex Supramolecular Arrangements

The design of complex supramolecular arrangements utilizing the 1,2'-Bipyridin-1-ium scaffold is predicated on the strategic use of non-covalent interactions to direct the self-assembly process. The inherent positive charge of the pyridinium (B92312) ring influences its electronic properties and its interactions with anionic or neutral electron-rich species. This charge also imparts a degree of rigidity and planarity to the bipyridine system, which is a crucial factor in the predictable formation of ordered structures.

A key strategy in the construction of supramolecular architectures from bipyridinium units involves the functionalization of the pyridyl rings with groups capable of specific intermolecular interactions. For instance, the incorporation of thiol groups at the termini of a molecule containing two bipyridinium dications has been shown to facilitate the self-assembly of remarkably stable multilayers on gold surfaces. hhu.de While this example involves a dicationic system, the principle of using specific functional groups to guide the assembly of bipyridinium-containing molecules is directly applicable to systems incorporating the this compound moiety. The assembly of such electroactive multilayers from these molecular building blocks can be controlled to create functional materials with engineered properties. hhu.de

Hydrogen-Bond Driven Assembly in Crystalline and Solution Phases

Hydrogen bonding is a paramount directional force in the self-assembly of this compound-based structures, dictating the packing of molecules in the crystalline state and influencing association in solution. The protonated nitrogen of the pyridinium ring serves as a strong hydrogen bond donor, readily interacting with suitable acceptors such as halides, carboxylates, or water molecules.

A definitive example of this is observed in the crystal structure of 2,2'-Bipyridin-1-ium hemioxalate oxalic acid monohydrate. rsc.org In this compound, the asymmetric unit is comprised of a 2,2'-bipyridinium cation, half an oxalate dianion, one oxalic acid molecule, and one water molecule. rsc.org The protonated nitrogen atom of the cation forms a distinct N—H···O hydrogen bond. rsc.org This primary interaction, in concert with a network of strong, nearly linear O—H···O hydrogen bonds involving the oxalate, oxalic acid, and water molecules, results in the formation of sheets parallel to the ac plane. rsc.org The water molecules are strategically located between the anions and oxalic acids, acting as both donors and acceptors in the hydrogen-bonding network. rsc.org

While detailed studies on the solution-phase aggregation of this compound specifically driven by hydrogen bonding are not extensively documented, the principles observed in the solid state are expected to translate to the solution phase, particularly in non-polar solvents. In solution, the formation of discrete hydrogen-bonded ion pairs or small aggregates would be anticipated, with the equilibrium between these species being sensitive to factors such as solvent polarity, concentration, and temperature. The presence of both a hydrogen bond donor (N-H) and potential acceptor (the unprotonated nitrogen atom) within the same cation also raises the possibility of self-association, although this would be in competition with interactions with solvent molecules and counter-ions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₂⁺·0.5C₂O₄²⁻·C₂H₂O₄·H₂O |

| Formula Weight | 309.25 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.2618 (4) |

| b (Å) | 8.9419 (6) |

| c (Å) | 11.0001 (7) |

| α (°) | 85.545 (5) |

| β (°) | 86.177 (5) |

| γ (°) | 75.248 (5) |

| Volume (ų) | 687.84 (8) |

| Z | 2 |

| Temperature (K) | 293 |

Metallosupramolecular Systems Incorporating this compound Scaffolds

The unprotonated nitrogen atom of the this compound cation retains its ability to coordinate to metal centers, making this moiety a valuable component in the construction of metallosupramolecular systems. The permanent positive charge on the adjacent ring can significantly influence the electronic properties of the resulting metal complex, potentially affecting its redox behavior, photophysical properties, and catalytic activity. The this compound ligand can be considered a cationic analogue of the widely used 2,2'-bipyridine (B1663995) ligand.

The design of metallosupramolecular architectures often employs a strategy of coordination-driven self-assembly, where the geometric preferences of the metal ion and the spatial arrangement of the binding sites on the ligand dictate the final structure. By using this compound as a ligand, it is possible to construct discrete metallacycles, metallacages, or coordination polymers with incorporated positive charges within the framework. These charges can be exploited for anion binding or for controlling the solubility and processing of the materials.

For example, in systems involving the parent 2,2'-bipyridine ligand, the coordination to metal ions like Ag(I) can lead to the formation of binuclear metallacycles. mdpi.com These discrete metallacycles can then further self-assemble into one-dimensional supramolecular polymers through secondary interactions such as hydrogen bonding. mdpi.com The introduction of a permanent charge, as in the this compound ligand, would add another layer of control over this hierarchical assembly process, with electrostatic interactions playing a more prominent role. The synthesis of such systems often involves the straightforward reaction of the ligand with a suitable metal salt in an appropriate solvent, with the final product crystallizing out of solution.

| Ligand Type | Metal Ion | Resulting Structure | Key Interactions |

|---|---|---|---|

| 5-([2,2'-bipyridin]-5-yl)pyrimidine-2-amine | Ag(I) | Binuclear Metallacycle | Coordination, Hydrogen Bonding |

| 2,2'-bipyridine | Fe(II), Ru(II) | Tris-bipy complexes [M(bipy)₃]ⁿ⁺ | Coordination |

| 5,5'-disubstituted 2,2'-bipyridines | Fe(II), Fe(III) | Bimetallic and Trimetallic Architectures | Sequential Coordination |

Coordination Chemistry and Ligand Design Principles for 1,2 Bipyridin 1 Ium Systems

Design of Water-Soluble 1,2'-Bipyridin-1-ium Ligands for Aqueous Systems

Therefore, to ensure the response is factual and strictly derived from available sources, this article cannot be generated. It is possible that the intended subject was the more common 2,2'-bipyridine (B1663995), for which a comprehensive article following the provided outline could be written.

Catalytic Applications and Mechanistic Insights Involving 1,2 Bipyridin 1 Ium

Photoredox Catalysis with N-Sulfonamidopyridin-1-ium Salts

N-Sulfonamidopyridin-1-ium salts have emerged as effective precursors for N-centered radicals in photoredox catalysis. researchgate.netresearchgate.net These reactions, often initiated by visible light, enable the difunctionalization of alkenes, leading to the synthesis of valuable and complex nitrogen-containing molecules. acs.orgacs.orgnih.gov

A notable application of N-Sulfonamidopyridin-1-ium salts is in the 1,2-amidoamination of alkenes, a process that installs two different amino groups across a double bond to produce unsymmetrical vicinal diamines. acs.orgacs.org In a recently developed method, a cobalt-promoted photoredox system was employed for the 1,2-amidoamination of alkenes using N-sulfonamidopyridin-1-ium salts and free amines. acs.org The reaction is initiated by a photocatalyst, such as Ir(ppy)₃, which, upon excitation by blue LED light, engages in a single electron transfer (SET) with the N-(sulfonamido)pyridin-1-ium salt. acs.org This process is significantly less efficient without the cobalt co-catalyst, which acts as an electron transfer mediator. researchgate.netacs.org

The proposed mechanism, outlined in recent studies, involves several key steps. acs.org Initially, the excited photocatalyst reduces the N-(sulfonamido)pyridin-1-ium salt, leading to the homolytic cleavage of the N-N bond to generate a sulfonamidyl radical and a pyridine (B92270) molecule. acs.org This N-centered radical then adds to the alkene, forming a carbon-centered radical intermediate. Subsequent oxidation of this intermediate by the photocatalyst yields a carbocation, which is then trapped by a free amine nucleophile to afford the final 1,2-amidoamination product. acs.org This methodology showcases a broad substrate scope, accommodating various terminal and internal alkenes as well as a range of primary arylamines. acs.org

Table 1: Key Features of Alkene Amidoamination

| Feature | Description |

|---|---|

| Reactants | Alkenes, N-Sulfonamidopyridin-1-ium Salts, Free Amines |

| Catalyst System | Ir(ppy)₃ (photocatalyst), CoCl₂ (electron transfer mediator) |

| Initiation | Visible light (blue LEDs) |

| Key Intermediate | Sulfonamidyl radical |

| Product | Unsymmetrical vicinal diamines |

| Significance | Simultaneous formation of two new C(sp³)–N bonds |

The generation of radical intermediates is central to the reactivity of N-Sulfonamidopyridin-1-ium salts in photoredox catalysis. researchgate.netnih.govnih.gov The process begins with the single-electron reduction of the pyridinium (B92312) salt, which possesses a low-lying lowest unoccupied molecular orbital (LUMO), facilitating the N-N bond cleavage to produce an N-centered radical. researchgate.net

The specific pathway involves the formation of a sulfonamidyl radical from the N-sulfonamidopyridin-1-ium salt. acs.org This radical species is electrophilic and readily adds to the electron-rich double bond of an alkene. acs.org The resulting alkyl radical can then undergo further transformations. In the amidoamination reaction, this radical is oxidized to a cation before being trapped by a nucleophile. acs.org The efficiency of these radical pathways is often enhanced by the presence of a co-catalyst, such as cobalt, which facilitates the generation of the initial N-centered radical. researchgate.net The utilization of these radical intermediates provides a powerful tool for the construction of complex molecules under mild reaction conditions. researchgate.netchemrxiv.org

Electrocatalysis by 1,2'-Bipyridin-1-ium Systems

Systems based on 1,2'-Bipyridine are effective electrocatalysts for crucial energy-related reactions, including the hydrogen evolution reaction (HER) and the reduction of carbon dioxide. nsf.govchemrxiv.orgresearchgate.net These processes are fundamental to the development of renewable energy technologies and carbon capture and utilization strategies.

Bipyridine-based systems have demonstrated significant activity in the electrocatalytic hydrogen evolution reaction. nsf.govchemrxiv.orgresearchgate.net The mechanism of HER often involves a series of proton-coupled electron transfer steps. Two common mechanistic pathways are the CECE and ECEC pathways, where 'C' represents a chemical step (protonation) and 'E' represents an electrochemical step (electron transfer).

In the context of 2,2'-bipyridinium salts, studies have shown that the HER can proceed through both CECE and ECEC mechanisms depending on the applied potential. researchgate.net At a less negative potential, a CECE mechanism is observed, while at a more negative potential, the reaction follows an ECEC pathway. researchgate.net A key intermediate in both pathways is the doubly reduced and protonated species, (E)-1H,1'H-2,2'-bipyridinylidene, which ultimately decomposes to release molecular hydrogen. researchgate.net The efficiency and turnover frequencies of these catalysts can be substantial, with some nickel complexes based on 2,2'-bipyridine (B1663995) ligands achieving high Faradaic efficiencies for H₂ production. nsf.govchemrxiv.org

Table 2: Comparison of HER Mechanisms

| Mechanism | Sequence of Steps | Applied Potential | Key Intermediate |

|---|---|---|---|

| CECE | Chemical-Electrochemical-Chemical-Electrochemical | Less Negative | (E)-1H,1'H-2,2'-bipyridinylidene |

| ECEC | Electrochemical-Chemical-Electrochemical-Chemical | More Negative | (E)-1H,1'H-2,2'-bipyridinylidene |

Bipyridine-based metal complexes, particularly those of rhenium and manganese, are well-established catalysts for the electrochemical reduction of carbon dioxide to carbon monoxide or formic acid. acs.orgresearchgate.netrsc.orgnsf.gov The 1,2'-Bipyridine ligand plays a crucial role in stabilizing the metal center and mediating electron transfer to the CO₂ substrate.

The catalytic cycle for CO₂ reduction by complexes like Re(bpy)(CO)₃Cl typically begins with two one-electron reductions of the complex to generate the active catalytic species. researchgate.netrsc.org This reduced species then reacts with CO₂, often involving a direct two-electron oxidative addition to the metal center, forming a metal-carboxyhydroxy intermediate (M-CO₂H). researchgate.netrsc.org This intermediate can then release water to form the metal-carbonyl product and regenerate the catalyst. Isotopic labeling studies have provided strong evidence for the direct binding of CO₂ to the reduced metal center. osti.gov The product selectivity between CO and formic acid can be influenced by the presence of additives, such as amines. nsf.gov

The addition of Lewis acids has been shown to significantly enhance the rate and efficiency of CO₂ reduction catalysis. nih.gov Lewis acids can interact with the oxygen atoms of the CO₂ molecule, weakening the C-O bonds and making the carbon atom more susceptible to nucleophilic attack or reductive cleavage. nih.govrsc.org

In molecular systems designed to probe these effects, the formation of adducts between a metal-bound CO₂ and a Lewis acid has been observed. nih.gov This interaction leads to a measurable activation of the CO₂ molecule. nih.gov The presence of the Lewis acid can also influence the reaction pathway, favoring C-O bond cleavage over CO₂ displacement. nih.gov Furthermore, Lewis acids can play a role in the hydrogenation of CO₂ and its derivatives by activating the substrate towards hydride transfer. researchgate.net The enhancement of catalytic rates is attributed to both thermodynamic factors, such as bond weakening, and kinetic factors, such as increasing the residence time of the bound CO₂ molecule. nih.gov The cooperative effect of imidazolium-based ionic liquids, which can act as Lewis acids, has also been shown to enhance photocatalytic CO₂ reduction. tuwien.at

Metal-Organic Catalysts with Bipyridine Ligands

Metal-organic catalysts incorporating bipyridine ligands are a significant class of catalysts utilized in a variety of chemical transformations. The bipyridine unit, particularly the 2,2'-bipyridine isomer, is a classic bidentate chelating ligand known for its robust redox stability and the ease with which it can be functionalized. iucr.org These characteristics make it a valuable component in the design of catalysts for processes such as polymerization, electron and energy transfer, and oxidation reactions. iucr.org The cationic nature of this compound and its derivatives can further enhance catalytic activity by influencing the electronic properties of the metal center and facilitating specific reaction pathways.

Photo-oxidation Reactions

Bipyridine ligands play a crucial role in metal-organic catalysts designed for photo-oxidation reactions. These reactions are driven by the absorption of light, which excites a photosensitizer, often a metal complex, initiating an electron transfer cascade. Metal complexes with bipyridine ligands are frequently employed as catalysts in these systems. jku.at

In the context of artificial photosynthesis, systems have been developed for the photooxidation of manganese, a process relevant to the oxygen-evolving complex in photosystem II. In one such system, a zinc porphyrin acts as the photosensitizer. While direct linkage of the manganese complex to the photosensitizer is a design goal, strategies have been employed to decrease the back-reaction between the reduced acceptor and the oxidized photosensitizer by organizing the components at a membrane interface. pnas.org For instance, a system utilizing a zinc photosensitizer, 5-(1'-hexadecylpyridinium-4'-yl)-10,15,20-tris(4'-pyridyl)-21H,23H-porphine zinc perchlorate, and a manganese complex, bromo(aquo)[5-(1'-hexadecylpyridinium-4'-yl)-10,15,20-tris(4'-pyridyl)-21H,23H-porphine] manganese perchlorate, has been studied in vesicular systems. pnas.org The organization of the donor, sensitizer, and acceptor at an appropriately selected interface enables reactions that would not proceed in homogeneous solutions. pnas.org

Another example involves the use of tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, as a photosensitizer in intrazeolitic photoinduced redox reactions with methylviologen. acs.org The encapsulation of these species within the cavities of zeolites provides a structured environment that influences the efficiency of the photoinduced electron transfer process.

Table 1: Components of a Model System for Photo-oxidation

| Component | Chemical Name | Role in Photo-oxidation |

| Photosensitizer | 5-(1'-hexadecylpyridinium-4'-yl)-10,15,20-tris(4'-pyridyl)-21H,23H-porphine zinc perchlorate | Absorbs light and initiates electron transfer |

| Electron Donor | bromo(aquo)[5-(1'-hexadecylpyridinium-4'-yl)-10,15,20-tris(4'-pyridyl)-21H,23H-porphine] manganese perchlorate | Provides the electron for the oxidation reaction |

| Electron Acceptor | N,N'-bis(sulfonato-n-propyl)-4,4'-bipyridyl (propylviologen sulfonate) | Accepts the electron from the excited photosensitizer |

| Medium | 1,2-dimyristoyl-sn-glycero-3-phospho-DL-glycerol vesicles | Organizes the components at an interface to prevent back-reactions |

This table is based on research findings for a model system relevant to photo-oxidation. pnas.org

Methanol (B129727) Carbonylation Catalysis

Methanol carbonylation is a cornerstone of industrial organic synthesis, primarily for the production of acetic acid. Homogeneous catalysts, particularly those based on rhodium and iridium, are central to these processes. chemrxiv.org The incorporation of bipyridine ligands into these catalytic systems has been explored to enhance their performance.

For example, a rhodium(I) catalyst featuring a 2,2'-bipyridine-3,3'-dicarboxylic acid (H₂bpdc) ligand has been synthesized and evaluated for the carbonylation of methanol to acetic acid and its ester. researchgate.net This catalyst, Rh(I)-H₂bpdc, forms an asymmetric double-serrate seven-membered ring coordination structure. researchgate.net When compared to the well-established commercial catalyst [Rh(CO)₂I₂]⁻ under similar experimental conditions (130 °C and varying CO pressures), the Rh(I)-H₂bpdc catalyst exhibited a significantly higher Turn Over Number (TON). researchgate.net This improved performance highlights the potential of tailored bipyridine ligands to optimize catalytic activity in methanol carbonylation. The Celanese process, an evolution of the Monsanto process, introduced electrolyte additives like lithium iodide to reduce the water content in the reaction system. ijche.com

Table 2: Performance Comparison of Methanol Carbonylation Catalysts

| Catalyst | Ligand | Temperature (°C) | CO Pressure (bar) | Turn Over Number (TON) |

| Rh(I)-H₂bpdc | 2,2'-bipyridine-3,3'-dicarboxylic acid | 130 | 15 | 679 |

| [Rh(CO)₂I₂]⁻ | - | 130 | 15 | 463 |

| Rh(I)-H₂bpdc | 2,2'-bipyridine-3,3'-dicarboxylic acid | 130 | 20 | - |

| [Rh(CO)₂I₂]⁻ | - | 130 | 20 | - |

| Rh(I)-H₂bpdc | 2,2'-bipyridine-3,3'-dicarboxylic acid | 130 | 33 | 1768 |

| [Rh(CO)₂I₂]⁻ | - | 130 | 33 | 1000 |

Data for this table is derived from research on Rh(I)-2,2'-bipyridine-3,3'-dicarboxylic acid catalyst. researchgate.net

Coordination Model of Reaction Mechanisms in this compound Catalysis

The coordination of the this compound cation, or its related bipyridine analogues, to a metal center is fundamental to its role in catalysis. The nature of this coordination directly influences the reaction mechanism. For instance, in the oxidation of alkanes and alcohols catalyzed by oxidovanadium(IV) complexes with 2,2′-bipyridine ligands, a proposed mechanism involves the generation of hydroxyl radicals (HO•) in a Fenton-type process. mdpi.com Theoretical DFT calculations for a monomeric form of a vanadium catalyst suggest that the reaction proceeds via a radical mechanism where the generated HO• species abstracts a hydrogen atom from the alkane. mdpi.com

A compelling example of how the coordination environment dictates the reaction mechanism is found in palladium-catalyzed direct arylation reactions. The ligand [2,2'-bipyridin]-6(1H)-one has been shown to have a significant accelerating effect. uva.es Mechanistic studies, including the isolation of reaction intermediates, have demonstrated that the deprotonated, coordinated ligand acts as an internal base. This internal base assists in the cleavage of the C-H bond through a concerted metalation-deprotonation (CMD) mechanism. uva.es This "dual ligand-intramolecular base" role obviates the need for an available coordination site on the metal for an external base, a common challenge when using chelating ligands in C-H activation reactions. uva.es The coordination ability of the ligand is crucial; for instance, the deprotonated bipy-6-O⁻ is a better ligand than its neutral counterpart and remains coordinated to the palladium center in a coordinating solvent like pyridine. uva.es

Electrochemical Behavior and Redox Processes of 1,2 Bipyridin 1 Ium Derivatives

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of 1,2'-bipyridin-1-ium compounds. libretexts.orgresearchgate.net This method involves scanning the potential of a working electrode and measuring the resulting current, providing insights into the reversibility, electron stoichiometry, and formal reduction potentials of the electrochemical processes. libretexts.orgacs.org For instance, the CV of 1,1'-dibenzyl-2,2'-bipyridin-1-ium dinitrate in acetonitrile (B52724) displays two reversible one-electron reductions. vulcanchem.com Similarly, iridium(III) complexes incorporating 2,2'-bipyridine (B1663995) ancillary ligands exhibit fully reversible redox processes. acs.org

The reversibility of these reactions is a key indicator of the stability of the generated species. In many bipyridinium systems, the redox processes are fully reversible, which is a desirable characteristic for applications requiring multiple cycles of oxidation and reduction. acs.org However, in some cases, such as with certain isocyanide ancillary ligands, irreversible processes can occur. acs.org The scan rate in CV experiments can also influence the observed behavior; for example, the peak separation of 1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium dichloride (DM2+) increases with higher scan rates, indicating a degree of irreversibility in its redox reaction. rsc.org

One- and Two-Electron Reduction Processes

A hallmark of bipyridinium compounds is their capacity to undergo sequential one- and two-electron reductions. The divalent dication form can accept an electron to form a monovalent radical cation, which is often intensely colored. frontiersin.org A subsequent one-electron reduction yields a neutral species. frontiersin.org For example, 1,1'-dibenzyl-2,2'-bipyridin-1-ium undergoes a first reduction to a radical cation at -0.54 V (vs. SCE) and a second reduction to the neutral form at -1.12 V (vs. SCE). vulcanchem.com

The nature of these reduction processes can be influenced by the surrounding medium. For instance, some mono-quaternized derivatives exhibit one-electron reduction in neutral media, but a two-electron reduction in sulfuric acid. frontiersin.org This is attributed to the immediate protonation of the amine formed after the first reduction, which maintains an electronic structure similar to the initial state, facilitating the second electron transfer at the same potential. frontiersin.org In contrast, some branched expanded pyridiniums undergo a single, reversible two-electron reduction. nih.gov The study of these multi-electron transfer pathways is crucial for understanding the catalytic cycles of related metal complexes, such as in the electrocatalytic reduction of CO2. rsc.org

Influence of Substituents, Alkylation, and Counterions on Redox Potentials

The redox potentials of this compound derivatives can be systematically tuned by altering their chemical structure. This includes the introduction of different substituents, variations in N-alkylation, and the choice of counterions. frontiersin.org

Substituents: Electron-donating or electron-withdrawing groups on the bipyridine core can significantly shift the reduction potentials. For example, the presence of electron-donating benzyl (B1604629) groups can destabilize the dication, leading to more negative reduction potentials. vulcanchem.com Conversely, electron-withdrawing groups are known to make reduction easier. The steric effects of substituents also play a role; for instance, the steric hindrance from methyl groups in 1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium dichloride (DM2+) can disrupt the planarity of the pyridinium (B92312) rings, affecting the structural reorganization during redox reactions and leading to higher reorganization energy. rsc.orgrsc.org

Alkylation: The nature of the N-alkyl groups influences the redox behavior. The "locking effect" of a 1,1'-ethylene bridge in 1,1'-ethylene-2,2'-bipyridinium dichloride (DQ2+) restricts the out-of-plane twisting of the pyridinium rings, resulting in lower reorganization energy and faster electron transfer rates compared to the more flexible methyl viologen (MV2+). rsc.org The number of quaternized nitrogen atoms also fundamentally affects the electrochemical properties, determining whether one- or two-step reduction processes occur. frontiersin.org

Counterions: While the primary influence on redox potential comes from the cationic bipyridinium structure, counterions can also have an effect, particularly through ion-pairing and stabilization of the redox states. canterbury.ac.nz The choice of counterion can also impact the solubility and stability of the compound in different electrolytes. frontiersin.org

Below is a table summarizing the half-wave potentials for various bipyridinium derivatives, illustrating the impact of structural modifications.

| Compound Name | Half-Wave Potential (E½) vs. SCE | Number of Electrons |

| 1,1'-Dibenzyl-2,2'-bipyridin-1-ium | -0.54 V (1st reduction) | 1 |

| 1,1'-Dibenzyl-2,2'-bipyridin-1-ium | -1.12 V (2nd reduction) | 1 |

| 1,1'-Ethylene-2,2'-bipyridinium dichloride (DQ2+) | -0.63 V | 1 |

| Methyl viologen (MV2+) | -0.68 V | 1 |

| 2,6-Diphenyl-4-aryl-1,4'-bipyridin-1-ium (1B/2B) | ~ -0.92 V | 2 |

| Quaternarized 2,6-diphenyl-4-aryl-1,4'-bipyridin-1,1'-diium (1B(Me)/2B(Me)) | ~ -0.59 V | 2 |

| 9-Aryl-benzo[c]benzo vulcanchem.comCurrent time information in NA.quinolizino[3,4,5,6-ija] Current time information in NA.naphthyridin-15-ium (1F/2F) | ~ -0.83 V (1st reduction) | 1 |

| 9-Aryl-benzo[c]benzo vulcanchem.comCurrent time information in NA.quinolizino[3,4,5,6-ija] Current time information in NA.naphthyridin-15-ium (1F/2F) | ~ -1.59 V (2nd reduction) | 1 |

| Quaternarized 9-aryl-benzo[c]benzo vulcanchem.comCurrent time information in NA.quinolizino[3,4,5,6-ija] Current time information in NA.naphthyridin-2,15-diium (1F(Me)/2F(Me)) | ~ -0.42 V (1st reduction) | 1 |

| Quaternarized 9-aryl-benzo[c]benzo vulcanchem.comCurrent time information in NA.quinolizino[3,4,5,6-ija] Current time information in NA.naphthyridin-2,15-diium (1F(Me)/2F(Me)) | ~ -1.07 V (2nd reduction) | 1 |

Note: The data in this table is compiled from various sources and experimental conditions may differ. vulcanchem.comrsc.orgnih.gov

Electron Transfer Dynamics and Radical Cation Formation

The process of electron transfer to a this compound dication leads to the formation of a radical cation. vulcanchem.com This species is a key intermediate in many of its applications and its formation and stability are of significant interest. Single-electron transfer is a fundamental activation mode that generates these reactive radical ion intermediates. beilstein-journals.org

The structure of the bipyridinium derivative can influence the nature of the resulting radical cation. In some extended 1,1'-bipyridinium systems, it has been found that the spin density in the radical cation is localized on one of the pyridinium centers, which is in contrast to the charge delocalization observed in 4,4'-bipyridinium radical cations. acs.org This localization of charge and spin can lead to subsequent reactions, such as π-dimerization of the radical cations. acs.org

The dynamics of electron transfer are also affected by structural reorganization. As mentioned previously, derivatives with rigid structures that minimize changes in geometry upon reduction, like DQ2+, tend to have faster electron transfer kinetics due to lower reorganization energy. rsc.orgrsc.org The formation of radical cations can be initiated not only electrochemically but also photochemically through photoinduced electron transfer (PET) processes. beilstein-journals.org

Spectroelectrochemical Analysis of Redox States (UV-Vis-NIR, EPR, IR)

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide detailed information about the electronic and structural properties of redox species. This is particularly valuable for characterizing the transient radical cations and neutral species generated from this compound derivatives.

UV-Vis-NIR Spectroscopy: This technique is used to monitor changes in the electronic absorption spectra as the compound is oxidized or reduced. The formation of the radical cation from a bipyridinium dication is often accompanied by the appearance of new, intense absorption bands in the visible and near-infrared (NIR) regions, leading to a distinct color change (electrochromism). acs.org For example, the reduction of 1,1'-dibenzyl-2,2'-bipyridin-1-ium to its radical cation results in a color change from colorless to blue, with a strong absorption at 605 nm. vulcanchem.com The doubly reduced, neutral species also have characteristic UV-Vis-NIR spectra. electronicsandbooks.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance or ESR) is a powerful tool for studying species with unpaired electrons, such as the radical cations of bipyridinium derivatives. researchgate.netcas.cz In-situ EPR spectroelectrochemistry allows for the direct detection and characterization of these radicals as they are formed at an electrode surface. acs.org The EPR spectra can provide information about the distribution of the unpaired electron's spin density within the molecule. acs.orgrsc.org For instance, in some platinum(II) complexes with bipyridine-type ligands, EPR spectra of the singly reduced species show that the added electron is localized on the ligand. electronicsandbooks.com

Infrared (IR) Spectroscopy: IR spectroelectrochemistry can probe changes in the vibrational modes of the molecule upon reduction or oxidation. This can reveal information about changes in bond strengths and molecular structure. For example, in iridium complexes with lumazine (B192210) ligands, the reduction to a radical species leads to low-energy shifts in the carbonyl stretching bands, providing evidence for the electronic state of the reduced complex. rsc.org

The combination of these spectroelectrochemical techniques provides a comprehensive picture of the redox behavior of this compound derivatives, from the energetics of electron transfer to the detailed electronic and structural nature of the resulting redox states. acs.orgcas.czrsc.org

Computational and Theoretical Investigations of 1,2 Bipyridin 1 Ium

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like 1,2'-Bipyridin-1-ium. scispace.comnih.govrsc.orgyoutube.com DFT methods, particularly with hybrid functionals like B3LYP, have been successfully used to optimize geometries and predict various molecular properties. nih.govacs.org These calculations are fundamental to understanding the distribution of electrons within the molecule and how this distribution influences its chemical behavior. scispace.comyoutube.com

Conformational Potential Energy Surfaces

The relative orientation of the two pyridine (B92270) rings in this compound is a critical determinant of its properties. Computational studies have explored the conformational potential energy surfaces (PES) to understand the rotational barriers and stable conformations of the molecule. acs.orgrsc.orgacs.org For related bipyridyl systems, calculations have revealed the energetic landscape of inter-ring rotation. For instance, in a 2-naphthyl-substituted bipyridine complex, the interconversion between two stable conformers, involving the rotation of the bipyridine ligand, was found to have a low energy barrier of only 1.12 kcal mol⁻¹. rsc.org Similarly, studies on 3,4-dihydro-2H-pyran, a molecule with structural similarities, have used two-dimensional PES to map the interconversion pathways between different conformers in both neutral and cationic states. rsc.org These analyses are crucial for understanding the dynamic behavior and conformational preferences of this compound in different environments.

Assignment of Long Wavelength Absorptions

Time-dependent DFT (TD-DFT) calculations have been instrumental in assigning the electronic transitions observed in the UV-vis spectra of bipyridinium compounds. acs.org For the radical cation of an extended 1,1'-bipyridinium system, TD-DFT calculations predicted a strong electronic transition at 2428 nm, corresponding to the HOMO(α)–LUMO(α) transition. acs.org These theoretical predictions are vital for interpreting experimental spectra and understanding the nature of the electronic excitations, such as metal-to-ligand charge transfer (MLCT) and ligand-centered π-π* transitions. acs.orgescholarship.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is a widely used method for computing the properties of electronically excited states. rsc.orguci.eduresearchgate.net It allows for the calculation of excitation energies, which are crucial for understanding the photophysical properties of molecules like this compound. researchgate.netresearchgate.netscm.com These calculations can predict absorption and emission spectra, providing insights into the nature of the excited states, such as their charge-transfer character. rsc.orgrsc.orgresearchgate.net For instance, in a study of an iridium complex with a 2-naphthyl-substituted bipyridine ligand, TD-DFT calculations supported the charge transfer character of the emitting triplet state. rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling plays a significant role in elucidating the mechanisms of chemical reactions involving bipyridine-based compounds. For example, the Zincke reaction, used to synthesize viologen-based covalent organic frameworks, involves a two-step process where a primary amine attacks a Zincke salt, leading to ring-opening and subsequent ring-closing to form a quaternized pyridinium (B92312) ion. sci-hub.se Computational studies can provide detailed energetic and structural information about the intermediates and transition states in such reactions, offering a deeper understanding of the reaction pathway.

Solvation Effects in Computational Studies (e.g., PCM models)

The properties of charged species like this compound are often significantly influenced by the solvent. acs.org Computational models, such as the Polarizable Continuum Model (PCM), are used to account for these solvation effects. molcas.orggitlab.io In the PCM approach, the solute is placed in a cavity within a dielectric continuum that represents the solvent. molcas.orggitlab.io This method has been shown to be crucial for accurately predicting the electronic structure and properties of bipyridinium radical cations in solution. acs.org For example, calculations on an extended 1,1'-bipyridinium radical cation showed a dramatic difference in its calculated dipole moment and spin density distribution between the gas phase and a DMSO solvent environment, highlighting the importance of including solvent effects. acs.org Conductor-like PCM (C-PCM) is often recommended for polar solvents. gitlab.io

Quantum Chemical Studies on Electron Transfer and Spin Density Distribution

Quantum chemical calculations are essential for understanding electron transfer processes and the distribution of spin density in radical species derived from this compound. nih.govwiley-vch.de DFT calculations can map the spin density distribution in radical cations, revealing how the unpaired electron is delocalized over the molecule. acs.orgresearchgate.netcsic.es In the case of an extended 1,1'-bipyridinium radical cation, computations revealed that the spin density localizes on one of the pyridinium units in a polar solvent, a key factor leading to π-dimer formation. acs.org In contrast, the radical cation of 4,4'-bipyridinium shows delocalization over the entire bipyridine backbone. acs.org These studies are critical for predicting the reactivity and magnetic properties of these open-shell species.

Table 1: Computational Methods and Findings for Bipyridinium Systems

| Computational Method | System Studied | Key Findings |

|---|---|---|

| DFT (B3LYP) | Extended 1,1'-bipyridinium | Optimized geometries of redox forms (A²⁺, A•⁺, A⁰); significant solvent effect on radical cation structure. acs.org |

| TD-DFT | Extended 1,1'-bipyridinium radical cation | Predicted lowest energy transition at 2428 nm (f=0.3411) in the gas phase. acs.org |

| DFT | 2-naphthyl-substituted bipyridine complex | Calculated a low energy barrier (1.12 kcal mol⁻¹) for inter-ring rotation. rsc.org |

| PCM (Polarizable Continuum Model) | Extended 1,1'-bipyridinium radical cation | Showed a large difference in dipole moment between gas phase (0.67 D) and DMSO (23.66 D). acs.org |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,4'-Bipyridine (B149096) |

| 2-naphthyl-substituted bipyridine |

| 3,4-dihydro-2H-pyran |

| Zincke salt |

| 1,1'-bis(2,4-dinitrophenyl)-4,4'-bipyridinium |

Applications of 1,2 Bipyridin 1 Ium in Advanced Materials Science

Redox Flow Batteries (RFBs) Applications

Bipyridinium salts are a prominent class of molecules investigated for use as anolytes (negative electrolytes) in aqueous organic redox flow batteries (RFBs) due to their suitable redox potentials and fast electrode kinetics. frontiersin.orgnih.gov The most studied among these are the N,N'-disubstituted 4,4'-bipyridinium salts, commonly known as viologens. frontiersin.org These compounds typically undergo reversible one- or two-electron reduction steps, which are essential for charge storage. nih.gov

Specific research detailing the use of 1,2'-Bipyridin-1-ium as an anolyte in RFBs is not widely available in current literature. However, studies on its isomers provide key insights. The electrochemical behavior of bipyridinium salts is highly dependent on the isomer's structure, the number of quaternized nitrogen atoms, and the planarity of the molecule. frontiersin.orgnih.gov For instance, 4,4'-bipyridine (B149096) is often preferred as the parent scaffold for RFB anolytes. nih.gov The irreversible reduction processes sometimes observed in 2,2'-bipyridinium derivatives can be a drawback for battery cycle life. frontiersin.orgnih.gov The distinct, less symmetric structure of this compound would likely result in different redox potentials and stability of the radical cation compared to its isomers, presenting an area for future investigation.

Table 1: Comparative Electrochemical Data of Bipyridinium Isomers in RFB-related Studies

| Compound/Isomer Family | Redox Potential (vs. SCE/Ag/AgCl) | Key Observation | Reference |

|---|---|---|---|

| 2,2'-Bipyridinium | Two reversible reductions at E₁/₂ = -0.54 V and -1.12 V (for a dibenzyl derivative) | Reductions can be irreversible depending on the media and substitution. | vulcanchem.com |

| 4,4'-Bipyridinium (Viologen) | E₁/₂ = -0.65 V vs. Ag/AgCl (for a phenyl derivative) | Generally shows good reversibility, making it a preferred anolyte candidate. | vulcanchem.com |

| Bipyridinium Derivatives | Diffusion coefficients of 2.5-2.9 x 10⁻⁶ cm²/s | Fast electrode kinetics are promising for low activation polarization in batteries. | frontiersin.org |

Electrochromic Devices and Materials

The ability of bipyridinium compounds to change color upon electrochemical reduction is the basis for their use in electrochromic devices (ECDs), such as smart windows. vulcanchem.comvulcanchem.com This property stems from the formation of stable, intensely colored radical cations after a one-electron reduction. vulcanchem.com The vast majority of research in this area has focused on 4,4'-bipyridinium salts (viologens), which typically switch from a colorless dicationic state to a blue or violet radical cation state. vulcanchem.com

While direct studies on the electrochromic properties of this compound are scarce, research on related isomers is well-established. For example, thin films of 1-phenyl-4,4'-bipyridin-1-ium dichloride show a reversible color change from colorless to blue with a switching time of 1.2 seconds. vulcanchem.com Derivatives of 2,2'-bipyridinium have also been shown to produce distinct colors; a propylene-bridged 2,2'-bipyridinium salt anchored to a TiO₂ electrode was reported to exhibit a deep pink color in its reduced state. oup.com The specific color and stability of the electrochromic material can be tuned by changing the substituents on the pyridine (B92270) rings or adjusting the torsional angle between them. oup.com The unique electronic structure of this compound suggests it could offer novel colors or performance characteristics for ECDs.

Table 2: Performance of Bipyridinium Isomers in Electrochromic Applications

| Compound/Isomer | Color Change (Oxidized → Reduced) | Key Performance Metric | Reference |

|---|---|---|---|

| 1,1'-Dibenzyl-2,2'-bipyridin-1-ium | Colorless → Blue | Molar absorptivity ε ≈ 12,000 M⁻¹cm⁻¹ at 605 nm. | vulcanchem.com |

| 1-Phenyl-4,4'-bipyridin-1-ium | Colorless → Blue | Switching Time: 1.2 s; Optical Contrast: 85% at 605 nm. | vulcanchem.com |

| Propylene-bridged 2,2'-bipyridinium | Colorless → Pink | Intense coloration when anchored on nanocrystalline TiO₂. | oup.com |

Functional Materials with Tunable Properties

The this compound cation is recognized as a versatile scaffold for creating functional materials due to the distinct electronic and steric properties imparted by its C-N linkage. Its cationic nature facilitates non-covalent interactions like π-π stacking and hydrogen bonding, which are crucial for building stable, functional crystalline structures. The properties of materials based on bipyridinium systems can be finely tuned by modifying the substituents on the rings. oup.com

For example, in electrochromic materials based on bipyridinium salts, properties such as spectral absorbance, reduction potential, and the stability of the resulting monocation are all interdependent and can be tuned via substituents, the torsional angle between the rings, and the solvent system. oup.com In the context of catalysis, attaching different electron-donating or electron-withdrawing groups to the 4,4'-positions of 2,2'-bipyridine (B1663995) ligands in Rhenium complexes has been shown to systematically alter the overpotential and activity for CO₂ reduction. acs.orgresearchgate.net Although specific examples for this compound are not detailed in the literature, its unique structure provides a platform for similar tuning strategies to develop new functional materials.

Bipyridinium-Based Covalent Organic Polymers (COPs) and Frameworks (COFs)

Covalent organic frameworks (COFs) are crystalline porous materials with promising applications in catalysis and gas separation due to their ordered structures. tcichemicals.com The 2,2'-bipyridine unit is a common building block, or linker, used in the synthesis of COFs. tcichemicals.comnih.govnih.govtcichemicals.com These bipyridine sites can be functionalized by coordinating them with metal atoms or by quaternizing the nitrogen atoms to create charged frameworks. tcichemicals.com This allows for the creation of materials for applications such as photocatalytic hydrogen evolution and electrocatalytic water oxidation. tcichemicals.com

Currently, there are no specific reports on the use of this compound or its neutral precursor, 1,2'-bipyridine, as a primary building block in COF synthesis. Research has predominantly utilized linkers like [2,2'-Bipyridine]-5,5'-dicarbaldehyde or [2,2'-Bipyridine]-5,5'-diamine. tcichemicals.com For instance, a COF synthesized from 5,5'-diamino-2,2'-bipyridine was used to coordinate with Cu(I) ions, creating sites for selective propylene/propane separation. nih.gov The incorporation of a less symmetric linker like 1,2'-bipyridine could lead to COFs with different pore environments and functionalities, representing a potential area for future research.

Spintronic Materials Research

Research into high-spin molecular complexes for applications in molecule-based magnetism often involves coordinating paramagnetic transition metal ions with stable free-radical ligands. One approach explores using arylamino-substituted 2,2'-bipyridine ligands, which, after complexation with a metal and subsequent oxidation, can form radical-cationic metal complexes. The goal is to use the ligand framework to mediate magnetic coupling between spin centers.

While this research does not directly involve the this compound cation itself, it highlights the role of the bipyridine scaffold in mediating spin interactions. The fundamental properties of bipyridinium salts, which can be electrochemically reduced to form stable radical cations, make them interesting components for systems where control of spin states is desired. The specific geometry and electronic structure of the this compound radical cation would influence its spin distribution and interaction with other species, a property that could be explored in the context of spintronic materials.

Design of Luminescent and Photophysical Materials

The photophysical properties of bipyridine-containing molecules are of great interest for developing new luminophores. Most research focuses on transition metal complexes where 2,2'-bipyridine acts as a ligand, such as in Ruthenium(II) or Platinum(II) complexes. acs.orgresearchgate.netrsc.org In these systems, the luminescence typically arises from metal-to-ligand charge transfer (MLCT) or metal-metal-to-ligand charge transfer (MMLCT) excited states, and the emission properties can be tuned by modifying the bipyridine ligand. acs.orgrsc.org

For example, Ruthenium(II) complexes with various 1,2-azole and bipyridine ligands exhibit phosphorescence and can act as photosensitizers. acs.org Similarly, the emission color of platinum(II)-bipyridine complexes in the solid state can be controlled by intermolecular interactions like Pt-Pt and π-π stacking. rsc.org While the this compound cation itself is not the primary luminophore in these examples, it is used as a ligand to create luminescent metal complexes. The synthesis of lanthanide complexes with branched macrocyclic ligands containing 2,2'-bipyridine units has been shown to produce efficient luminescence through ligand-to-metal energy transfer. osti.gov The unique coordination geometry that 1,2'-bipyridine could enforce on a metal center might lead to novel photophysical properties.

Materials for Electrocatalysis and Sensorics